5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine
Overview
Description
5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H6BrClN2O and its molecular weight is 309.54 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine has been investigated for its potential antiviral applications. Research has shown that derivatives of this compound exhibit inhibitory activity against various DNA viruses such as herpes simplex virus, cytomegalovirus, varicella-zoster virus, and vaccinia virus. Additionally, certain derivatives have marked inhibitory effects on retrovirus replication in cell culture, demonstrating potential as antiretroviral agents (Hocková et al., 2003).
Synthesis of Nucleoside Analogues
This compound is utilized in the synthesis of various nucleoside analogues. For instance, it has been used in the synthesis of 5-bromo-4-chloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d] pyrimidine, a compound with potential biochemical significance (Hinshaw et al., 1969).
Chemical Synthesis and Functionalization
Research has explored its role in chemical synthesis, particularly in generating 5-pyrimidyllithium species for the production of various acids and derivatives. The presence of halogen functionalities on the pyrimidine nucleus in these compounds allows for diverse chemical reactions and functionalizations, making it a versatile synthetic intermediate (Schlosser et al., 2006).
Inhibition of Dihydrouracil Dehydrogenase
Some derivatives have been found to inhibit dihydrouracil dehydrogenase, an enzyme involved in uracil metabolism. This inhibition suggests potential therapeutic applications in treating diseases related to uracil metabolism disorders (Goudgaon et al., 1993).
Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives
The compound has been used in synthesizing novel pyrimido[4,5-e][1,3,4] thiadiazine derivatives, indicating its applicability in developing new classes of compounds with potential biological or pharmacological activities (Rahimizadeh et al., 2007).
Properties
IUPAC Name |
5-bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2O/c13-9-8-11(14)15-6-16-12(8)17-10(9)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQPJSOHSIWQNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(O2)N=CN=C3Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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